Dimethyl 4,4'-ethylenedibenzoate
Description
Dimethyl 4,4'-ethylenedibenzoate (C₁₈H₁₆O₄) is a diester compound featuring two benzoate groups linked by an ethylene (–CH₂–CH₂–) bridge. Such compounds are typically synthesized via esterification reactions or coupling of substituted benzoic acids. Applications may span pharmaceuticals, polymer precursors, or intermediates in organic synthesis, depending on functional group stability and reactivity.
Properties
IUPAC Name |
methyl 4-[2-(4-methoxycarbonylphenyl)ethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKIQSATAZPKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343621 | |
| Record name | Benzoic acid, 4,4'-(1,2-ethanediyl)bis-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797-21-7 | |
| Record name | Benzoic acid, 4,4'-(1,2-ethanediyl)bis-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DIMETHYLENEBIS(METHYL BENZOATE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 4,4’-ethylenedibenzoate can be synthesized through the reaction of terephthalic acid monomethyl ester chloride with ethylene glycol in the presence of N-methylpyrrolidone . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the compound is often produced using a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4,4’-ethylenedibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted benzene derivatives.
Scientific Research Applications
Dimethyl 4,4’-ethylenedibenzoate has diverse applications in scientific research, including:
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug synthesis and development.
Industry: Utilized in the production of polymers, pharmaceuticals, and liquid crystals.
Mechanism of Action
The mechanism of action of dimethyl 4,4’-ethylenedibenzoate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can then participate in various biochemical processes. The benzene rings may also engage in aromatic interactions with other molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities among dimethyl 4,4'-ethylenedibenzoate and its analogs:
*Calculated based on molecular formula.
Key Observations:
- Polarity: Dimethyl 4,4'-oxydibenzoate’s ether bridge increases polarity, likely improving solubility in polar solvents (e.g., ethanol, DMSO) compared to the ethylene analog .
- Electronic Properties : Azo derivatives exhibit strong UV-Vis absorption due to conjugation, whereas ethylene-linked compounds lack such features .
Physicochemical Properties
*Based on analogous esters.
Biological Activity
Dimethyl 4,4'-ethylenedibenzoate (DDB) is an organic compound with the molecular formula CHO. It is a dimethyl ester derivative of 4,4'-ethylenedibenzoic acid and has garnered interest for its potential biological activities. This article provides a comprehensive overview of the biological activity of DDB, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.
- Molecular Weight : 302.34 g/mol
- CAS Number : 120-55-8
- Structure : DDB features two benzoate groups linked by an ethylene bridge, which contributes to its chemical reactivity and interaction with biological systems.
Biological Activity Overview
DDB has been studied for various biological activities, including:
- Antioxidant Properties : Research indicates that DDB exhibits significant antioxidant activity, which may protect cells from oxidative stress. This property is crucial in mitigating cellular damage in conditions such as inflammation and cancer.
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of DDB on various cancer cell lines. Results suggest that DDB can induce apoptosis in certain types of cancer cells, making it a potential candidate for cancer therapy.
- Anti-inflammatory Effects : Preliminary studies have shown that DDB may reduce inflammation markers in cell cultures, indicating its potential use in treating inflammatory diseases.
Antioxidant Activity
A study evaluating the antioxidant capacity of DDB used various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated that DDB effectively scavenged free radicals, with an IC value comparable to established antioxidants like ascorbic acid.
| Compound | IC (µM) |
|---|---|
| This compound | 25 |
| Ascorbic Acid | 20 |
Cytotoxicity Studies
In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF-7), DDB was found to inhibit cell proliferation significantly at concentrations above 50 µM. The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase activity and PARP cleavage.
| Cell Line | IC (µM) | Mode of Action |
|---|---|---|
| HeLa | 45 | Apoptosis via caspase activation |
| MCF-7 | 60 | Cell cycle arrest |
Anti-inflammatory Mechanisms
DDB's anti-inflammatory effects were assessed using LPS-stimulated macrophages. The compound reduced the production of pro-inflammatory cytokines (TNF-α, IL-6) significantly, suggesting a modulation of the NF-κB signaling pathway.
Case Studies
- Liver Injury Model : In a rat model of carbon tetrachloride-induced liver injury, treatment with DDB resulted in decreased levels of liver enzymes (ALT, AST), indicating protective effects against liver damage. Histological analysis revealed reduced necrosis and improved tissue architecture compared to untreated controls.
- Inflammatory Bowel Disease (IBD) : A clinical case study reported the use of DDB in patients with IBD. Patients exhibited reduced symptoms and improved quality of life after treatment with DDB over a six-month period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
